

Check Availability & Pricing

Application Notes: ER-Tracker™ Blue-White DPX Staining in Yeast and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-Tracker Blue-White DPX	
Cat. No.:	B1260183	Get Quote

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3] This probe is a member of the Dapoxyl™ dye family, known for its photostability and large Stokes shift.[1][3] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths and the quantum yield decreases with increasing solvent polarity.[1][3] This property makes it a valuable tool for studying the ER's structure and dynamics in various cell types, including yeast and fungi.[4] The dye has been successfully used to visualize ER morphology in species such as Saccharomyces cerevisiae, Neurospora crassa, Aspergillus oryzae, Fusarium graminearum, Botrytis cinerea, and Pisolithus tinctorius.[4][5][6]

Mechanism of Action

The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[4] Unlike some conventional ER stains like DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations, providing a more accurate representation of the ER network.[1][3] While the precise binding target is not as explicitly defined as the glibenclamide-based ER-Trackers (Green and Red) that bind to sulfonylurea receptors of ATP-sensitive K+ channels, the Blue-White DPX dye's hydrophobic nature and fluorescence sensitivity to the lipid environment contribute to its specific ER localization.[1][4]

Applications in Yeast and Fungi Research

- Live-Cell Imaging of ER Morphology: The primary application is the real-time visualization of the ER's intricate network of tubules and cisternae in living yeast and fungal hyphae.[4][5]
- Studying ER Dynamics: Its photostability allows for time-lapse microscopy to track ER reorganization during various cellular processes.[4]
- Analysis of ER Stress Responses: Changes in ER morphology and the dye's fluorescence intensity can be indicative of ER stress.[4]
- Co-localization Studies: It can be used with other fluorescent probes to investigate the interactions between the ER and other organelles, such as mitochondria.[4]
- Investigating Fungal Pathogenesis: As the ER is a target for antifungal azole drugs, this dye is a valuable tool for studying the effects of these drugs on ER structure in pathogenic fungi like Candida species.[7]
- Mutant Phenotyping: It has been used to visualize altered ER morphology in yeast mutants, such as fragmented ER membranes.

Quantitative Data

A summary of the key properties of ER-Tracker™ Blue-White DPX is presented in the table below.

Property	Value	Reference
Excitation Maximum (Ex)	~374 nm	[2]
Emission Maximum (Em)	430 - 640 nm (environment- sensitive)	[2]
Recommended Filter Set	DAPI or UV longpass	[1][2]
Molecular Weight	580.53 g/mol	[3]
Solvent for Stock Solution	Dimethylsulfoxide (DMSO)	[3]
Recommended Working Conc.	100 nM - 1 μM	[3]

Experimental Protocols

The following are generalized protocols for staining yeast and filamentous fungi with ERTracker™ Blue-White DPX. Optimal staining concentrations and incubation times may vary
depending on the specific species and experimental conditions, and therefore should be
determined empirically.

Protocol 1: Staining of Suspension Yeast Cells (e.g., Saccharomyces cerevisiae)

Materials:

- ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
- Yeast culture medium (e.g., YPD, SC)
- Phosphate-Buffered Saline (PBS) or appropriate buffer
- Microcentrifuge tubes
- Fluorescence microscope with a DAPI or UV filter set

Procedure:

- Cell Culture: Grow yeast cells in the appropriate liquid medium to the desired growth phase (typically early to mid-logarithmic phase).
- Harvesting: Pellet the cells by centrifugation (e.g., 3000 x g for 3-5 minutes).
- Washing: Discard the supernatant and wash the cells once with pre-warmed PBS or growth medium to remove any residual medium components.
- Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 μM.
- Incubation: Resuspend the cell pellet in the staining solution and incubate for 15-30 minutes at the optimal growth temperature for the yeast strain, protected from light.

- Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with fresh, pre-warmed PBS or medium to remove any unbound dye.
- Imaging: Resuspend the final cell pellet in a small volume of PBS or medium. Mount the cells
 on a microscope slide and proceed with imaging using a fluorescence microscope equipped
 with a DAPI or UV longpass filter set.

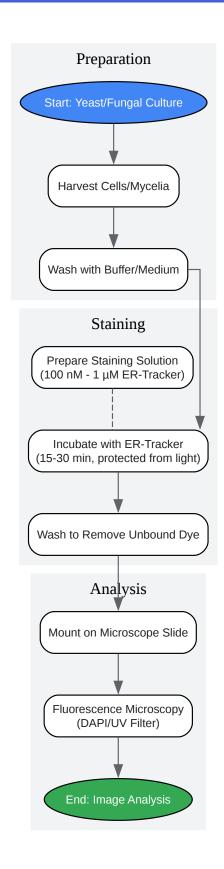
Protocol 2: Staining of Filamentous Fungi (e.g., Aspergillus nidulans, Neurospora crassa)

Materials:

- ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
- Fungal culture medium (liquid or solid)
- Sterile coverslips (if growing on solid media for microscopy)
- Phosphate-Buffered Saline (PBS) or appropriate buffer
- Fluorescence microscope with a DAPI or UV filter set

Procedure:

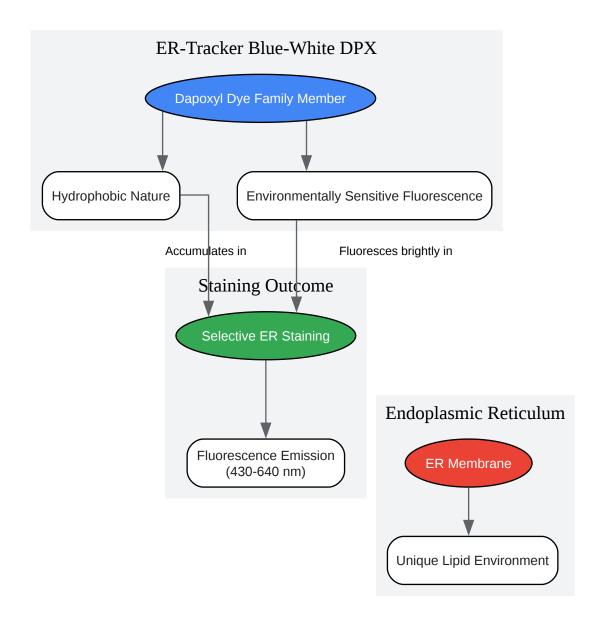
- Cell Culture: Grow the filamentous fungus either in a liquid culture or on a solid medium with a sterile coverslip placed on the agar surface to allow for hyphal growth over the coverslip.
- Preparation for Staining:
 - For liquid cultures: Harvest the mycelia by filtration or gentle centrifugation.
 - For coverslip cultures: Carefully remove the coverslip with the attached hyphae from the agar plate.
- Washing: Gently wash the mycelia or the coverslip with pre-warmed PBS or growth medium.
- Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM
 ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a


final concentration of 100 nM to 1 μ M.

- Incubation: Immerse the mycelia or the coverslip in the staining solution and incubate for 15-30 minutes at the optimal growth temperature, protected from light.
- Washing: Gently wash the mycelia or coverslip twice with fresh, pre-warmed PBS or medium to remove excess dye.
- Imaging: Mount the mycelia or the coverslip on a microscope slide with a drop of fresh medium or buffer and proceed with fluorescence microscopy using a DAPI or UV filter set.

Fixation Note: The staining pattern of ER-Tracker[™] Blue-White DPX is partially retained after formaldehyde fixation, although with reduced intensity.[1][3] If fixation is required, it should be performed after the staining procedure.

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for ER-Tracker™ Blue-White DPX staining.

Click to download full resolution via product page

Caption: Logical relationship of ER-Tracker™ Blue-White DPX properties and selective ER staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific HK [thermofisher.com]
- 2. thermofisher.com [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 5. ER-Tracker dye and BODIPY-brefeldin A differentiate the endoplasmic reticulum and golgi bodies from the tubular-vacuole system in living hyphae of Pisolithus tinctorius PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: ER-Tracker™ Blue-White DPX
 Staining in Yeast and Fungi]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1260183#er-tracker-blue-white-dpx-staining-in-yeast-and-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com